tert-Butylsulfonamide tert-Butylsulfonamide
Brand Name: Vulcanchem
CAS No.: 34813-49-5
VCID: VC1750601
InChI: InChI=1S/C4H11NO2S/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)
SMILES: CC(C)(C)S(=O)(=O)N
Molecular Formula: C4H11NO2S
Molecular Weight: 137.2 g/mol

tert-Butylsulfonamide

CAS No.: 34813-49-5

Cat. No.: VC1750601

Molecular Formula: C4H11NO2S

Molecular Weight: 137.2 g/mol

* For research use only. Not for human or veterinary use.

tert-Butylsulfonamide - 34813-49-5

Specification

CAS No. 34813-49-5
Molecular Formula C4H11NO2S
Molecular Weight 137.2 g/mol
IUPAC Name 2-methylpropane-2-sulfonamide
Standard InChI InChI=1S/C4H11NO2S/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)
Standard InChI Key GWJSQKNYHPYZRN-UHFFFAOYSA-N
SMILES CC(C)(C)S(=O)(=O)N
Canonical SMILES CC(C)(C)S(=O)(=O)N

Introduction

Chemical Structure and Properties

Tert-butylsulfonamide (C₄H₁₁NO₂S) consists of a sulfonamide group (-SO₂NH₂) attached to a tertiary butyl substituent. This structure differentiates it from the related compound tert-butanesulfinamide (C₄H₁₁NOS), which contains a sulfinyl group (-S(O)NH₂) rather than a sulfonyl group. The presence of the additional oxygen atom in the sulfonyl group significantly affects the compound's reactivity and physical properties.

Physical Properties

While specific physical property data for tert-butylsulfonamide is limited in the provided research, general properties can be inferred based on similar sulfonamide structures:

PropertyValue
Molecular FormulaC₄H₁₁NO₂S
Molecular WeightApproximately 137.2 g/mol
AppearanceTypically white to off-white solid
SolubilityLimited solubility in water; more soluble in organic solvents
StructureContains tert-butyl group attached to a sulfonamide functional group

Chemical Reactivity

Sulfonamides generally exhibit distinct reactivity patterns influenced by the electron-withdrawing nature of the sulfonyl group. The tert-butyl group provides steric hindrance that affects reaction rates and pathways. The N-H bonds in sulfonamides are slightly acidic, allowing for potential deprotonation under appropriate conditions.

Synthesis Methods

Conventional Synthesis Pathways

Tert-butylsulfonamide can be prepared through several synthetic routes, although specific reaction conditions may vary depending on the desired purity and scale.

Applications in Organic Synthesis

As Synthetic Intermediates

Tert-butylsulfonamide serves as a useful synthetic intermediate in various chemical transformations. The sulfonamide functionality can act as a nitrogen nucleophile in substitution reactions and can be involved in diverse coupling processes.

Comparison to Related Compounds

Unlike tert-butanesulfinamide, which has become extensively used in synthetic approaches for drug discovery and production, tert-butylsulfonamide has received comparatively less attention in the literature. The related tert-butanesulfinamide has over 400 publications and is manufactured by more than 75 companies, highlighting its significance in chemical research .

Chemical Reactivity in Synthesis

As a Nucleophile

The sulfonamide group in tert-butylsulfonamide can act as a nucleophile in various reactions, particularly after deprotonation. The presence of the bulky tert-butyl group influences the reactivity profile by providing steric hindrance.

In Functional Group Transformations

Sulfonamides can undergo various functional group transformations, including:

  • N-alkylation reactions

  • Reduction to form amines

  • Condensation reactions with carbonyl compounds

Comparison with tert-Butanesulfinamide

Structural Differences

Tert-butylsulfonamide differs from tert-butanesulfinamide in the oxidation state of the sulfur atom:

CompoundMolecular FormulaFunctional GroupOxidation State of Sulfur
tert-ButylsulfonamideC₄H₁₁NO₂SSulfonamide (-SO₂NH₂)+6
tert-ButanesulfinamideC₄H₁₁NOSSulfinamide (-S(O)NH₂)+4

Reactivity Comparison

The different oxidation states lead to distinct chemical behaviors:

  • Tert-butanesulfinamide has emerged as a valuable chiral auxiliary in asymmetric synthesis due to its ability to induce stereoselectivity

  • Tert-butanesulfinamide undergoes thermal rearrangement processes that have been extensively studied

  • Tert-butylsulfonamide generally exhibits greater stability due to the fully oxidized sulfur atom

Research Context and Future Directions

Current Research Landscape

While tert-butanesulfinamide has received substantial research attention over the past decade, becoming "one of the most extensively used synthetic approaches for both the production and discovery of drug candidates," tert-butylsulfonamide appears less frequently in research literature . This disparity suggests potential opportunities for exploring the chemistry and applications of tert-butylsulfonamide more thoroughly.

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